molecular formula C16H12ClFN4O B14231677 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine CAS No. 825647-38-9

4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine

Cat. No.: B14231677
CAS No.: 825647-38-9
M. Wt: 330.74 g/mol
InChI Key: YBSNZMGTEDZRLF-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl rings attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The introduction of chloro, fluoro, and methoxy groups can be achieved through nucleophilic aromatic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the fluoro and methoxy groups can be introduced using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide, fluorinating agents, and thionyl chloride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(3-fluorophenyl)-1,3,5-triazin-2-amine: Lacks the methoxy group, which may affect its chemical properties and applications.

    6-(4-Methoxyphenyl)-1,3,5-triazin-2-amine:

    4-Chloro-1,3,5-triazin-2-amine: A simpler compound with fewer substituents, which may have different chemical behavior.

Uniqueness

The unique combination of chloro, fluoro, and methoxy groups in 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine can confer distinct chemical properties, such as increased reactivity, specific binding interactions, and potential for diverse applications.

Properties

CAS No.

825647-38-9

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

4-chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H12ClFN4O/c1-23-13-7-5-10(6-8-13)14-20-15(17)22-16(21-14)19-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,19,20,21,22)

InChI Key

YBSNZMGTEDZRLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)F

Origin of Product

United States

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